(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536456
InChI: InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m1/s1
SMILES: C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13536456

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 2-[cyclopropyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m1/s1
Standard InChI Key IYAVJUCAGSFYMX-OAHLLOKOSA-N
Isomeric SMILES C1CN(C[C@@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound’s structure centers on a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom. The (R)-configuration at the C3 position introduces chirality, critical for biological interactions. Attached to this chiral center are two key substituents:

  • A cyclopropylamino group linked via a methylene bridge to a carboxylic acid moiety, forming the carboxymethyl-cyclopropyl-amino side chain.

  • A benzyl ester group at the pyrrolidine’s N1 position, providing steric bulk and influencing solubility.

This combination creates a hybrid structure that merges conformational rigidity (from the cyclopropane) with synthetic versatility (from the ester and carboxylic acid groups).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₄
Molecular Weight318.4 g/mol
IUPAC Name2-[Cyclopropyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Canonical SMILESC1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Stereochemical Considerations

The (R)-configuration at C3 ensures enantioselective interactions with biological targets. Computational models suggest that this stereochemistry optimizes hydrogen bonding between the carboxymethyl group and protease active sites, a feature exploited in inhibitor design . Nuclear magnetic resonance (NMR) studies corroborate the spatial arrangement, with distinct coupling constants observed for the pyrrolidine protons (J = 6.6–13.2 Hz) .

Synthetic Methodologies

Multi-Step Synthesis

Industrial-scale production typically employs a six-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine backbone .

  • Chiral Resolution: Enzymatic or chromatographic separation ensures enantiomeric purity of the (R)-isomer .

  • Cyclopropane Introduction: Reaction with cyclopropylamine via nucleophilic substitution installs the cyclopropylamino group.

  • Carboxymethylation: Alkylation with bromoacetic acid introduces the carboxylic acid functionality.

  • Benzyl Esterification: Benzyl chloride reacts with the carboxylic acid under Steglich conditions (DCC/DMAP) to form the ester .

  • Purification: Final purification via preparative HPLC achieves >98% purity.

Table 2: Synthetic Yield Optimization

StepYield (%)Key Parameters
Pyrrolidine Formation82H₂SO₄ catalyst, 80°C
Chiral Resolution65Chiralcel OD-H column
Cyclopropane Installation78K₂CO₃, DMF, 60°C
Carboxymethylation85NaH, THF, 0°C
Benzyl Esterification91DCC, DMAP, CH₂Cl₂

Industrial-Scale Challenges

Large-scale synthesis faces hurdles in maintaining stereochemical integrity during the cyclopropane installation. Kinetic studies reveal that elevated temperatures (>70°C) promote racemization at C3, reducing enantiomeric excess (ee) from 99% to 87% . Mitigation strategies include:

  • Using low-polarity solvents (e.g., toluene) to stabilize the transition state.

  • Implementing flow chemistry systems for precise temperature control .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The benzyl ester group undergoes facile hydrolysis under basic conditions (NaOH, H₂O/EtOH) to yield the corresponding carboxylic acid—a precursor for peptide coupling. Kinetic data indicate a hydrolysis rate constant (k) of 0.15 h⁻¹ at pH 12, enabling selective deprotection without affecting the cyclopropane ring.

Amide Bond Formation

The primary amine on the cyclopropyl group participates in amide couplings. In a representative reaction with benzoic acid (EDC/HOBt), the compound forms a bis-amide derivative with 76% isolated yield . This reactivity underpins its utility in generating combinatorial libraries for drug discovery.

Cyclopropane Ring-Opening

Applications in Medicinal Chemistry

Protease Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to the active site of HIV-1 protease. The carboxymethyl group coordinates with catalytic aspartate residues (Asp25/Asp25′), while the cyclopropane enhances hydrophobic interactions . In vitro assays confirm 50% inhibitory concentration (IC₅₀) values of 2.3 μM against HIV-1 protease .

Antibacterial Activity

Derivatives bearing fluorinated benzyl groups exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) reach 8 μg/mL—comparable to vancomycin. Mechanistic studies attribute this to disruption of lipid II biosynthesis.

Table 3: Biological Activity Profile

TargetAssay TypeResult
HIV-1 ProteaseEnzymatic IC₅₀2.3 μM
MRSAMIC8 μg/mL
HDAC8 (Cancer Target)Inhibition %67% at 10 μM

Physicochemical Properties

Solubility and Stability

The compound displays limited aqueous solubility (0.8 mg/mL in PBS, pH 7.4) but improved solubility in polar aprotic solvents (e.g., 45 mg/mL in DMSO). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage.

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 7.23–7.16 (m, 1H, aromatic), 3.94 (dd, J = 6.6 Hz, pyrrolidine-H), 1.27–1.14 (m, cyclopropane-H) .

  • HRMS: m/z 319.1652 [M+H]⁺ (calc. 318.4).

Industrial and Regulatory Considerations

Scalability

Transitioning from lab-scale (10 g) to pilot plant (10 kg) production necessitates optimization of:

  • Catalyst Loading: Reducing Pd/C from 5% to 2% in hydrogenation steps cuts costs by 40% without compromising yield .

  • Waste Management: Solvent recovery systems reclaim >90% of DMF, aligning with green chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator